molecular formula C15H14N2 B12524893 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- CAS No. 652150-77-1

1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)-

Cat. No.: B12524893
CAS No.: 652150-77-1
M. Wt: 222.28 g/mol
InChI Key: ZEKUBYLAUUDJJM-GJZGRUSLSA-N
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Description

1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- is a chiral compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by its two phenyl groups attached to the 4 and 5 positions of the imidazole ring, and it exists in the (4S,5S)-configuration. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with ammonium acetate and an aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the phenyl substitutions.

    2-Phenylimidazole: A similar compound with a phenyl group at the 2-position.

    4,5-Diphenylimidazole: A compound with phenyl groups at the 4 and 5 positions but lacking the chiral centers.

Uniqueness: 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- is unique due to its chiral centers and specific (4S,5S)-configuration. This chirality can impart distinct biological activities and interactions compared to its achiral or differently substituted counterparts .

Properties

CAS No.

652150-77-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17)/t14-,15-/m0/s1

InChI Key

ZEKUBYLAUUDJJM-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N=CN2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3

Origin of Product

United States

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